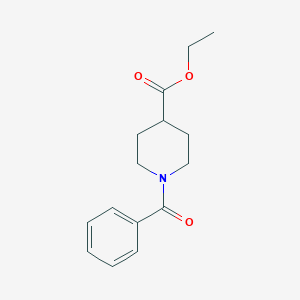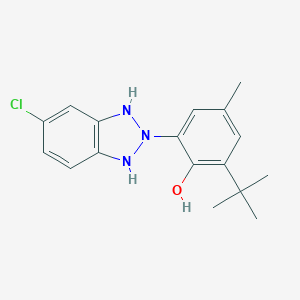
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol, also known as Tinuvin 326, is a UV absorber that is widely used in the plastics, coatings, and polymer industries. It is a highly effective stabilizer that protects materials from UV radiation, which can cause degradation and discoloration.
Mechanism Of Action
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 works by absorbing UV radiation and converting it into heat. This prevents the UV radiation from reaching the material being protected, which in turn prevents degradation and discoloration. The molecule contains a triazole ring that is responsible for the UV absorption properties, as well as a phenolic group that contributes to the stabilizing properties.
Biochemical And Physiological Effects
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, and it has a low potential for environmental toxicity.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in lab experiments is its effectiveness as a stabilizer. It can protect materials from degradation caused by exposure to UV radiation, which is a common problem in many types of experiments. However, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 can also interfere with certain types of assays, such as those that rely on UV absorption or fluorescence. In addition, the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 may introduce unwanted variability into experiments, as the amount of stabilizer needed can vary depending on the specific conditions of the experiment.
Future Directions
There are several potential future directions for research on 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326. One area of interest is the development of new and more effective UV absorbers and stabilizers. Another area of interest is the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further research on the environmental impact of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326, particularly in terms of its potential toxicity to aquatic organisms.
Synthesis Methods
The synthesis of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 involves a multistep process starting with the reaction of 2-tert-butyl-4-methylphenol with 5-chloro-1,3-benzotriazole in the presence of a base. This intermediate product is then reacted with tert-butyl acrylate to form the final product. The synthesis method is well-established and has been optimized for large-scale production.
Scientific Research Applications
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been extensively studied for its UV absorption properties and its effectiveness as a stabilizer. It is commonly used in the plastics industry to protect materials from degradation caused by exposure to sunlight. It is also used in the coatings industry to protect paints and varnishes from fading and discoloration. In addition, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
properties
CAS RN |
139724-05-3 |
|---|---|
Product Name |
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol |
Molecular Formula |
C17H20ClN3O |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-tert-butyl-6-(5-chloro-1,3-dihydrobenzotriazol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C17H20ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,19-20,22H,1-4H3 |
InChI Key |
VPALCMIVSUMODA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
synonyms |
2-TERT-BUTYL-6-(5-CHLORO-1,3-DIHYDRO-BENZOTRIAZOL-2-YL)-4-METHYL-PHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



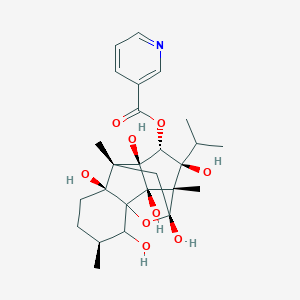

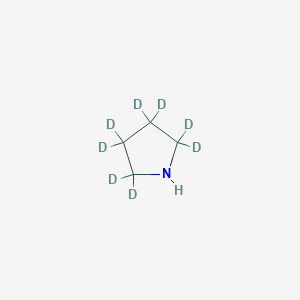
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
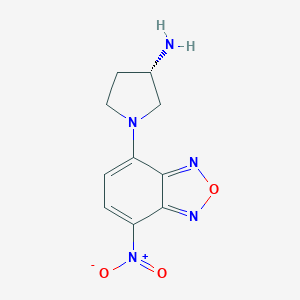
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
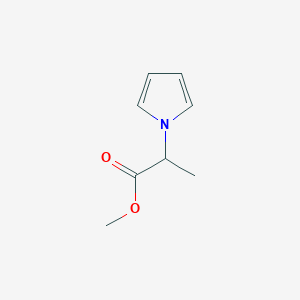
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
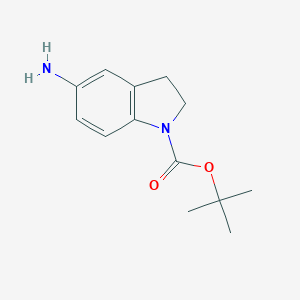
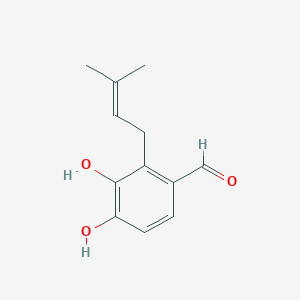
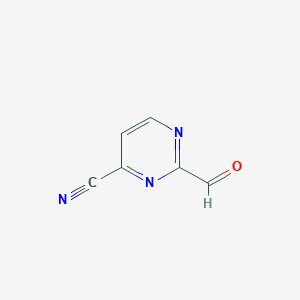
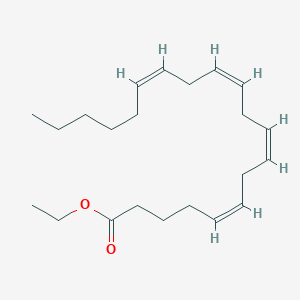
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
